molecular formula C14H19NO3 B2738549 ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE CAS No. 1421529-25-0

ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE

Cat. No.: B2738549
CAS No.: 1421529-25-0
M. Wt: 249.31
InChI Key: SICNZGUXMNVRAX-UHFFFAOYSA-N
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Description

ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxy group, and a phenyl group attached to an ethyl carbamate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethanol with ethyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and requires a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its carbamate structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE can be compared with other carbamates such as:

    Ethyl carbamate: A simpler structure without the cyclopropyl and phenyl groups.

    Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Phenyl carbamate: Contains a phenyl group but lacks the cyclopropyl and hydroxy groups.

Uniqueness: The presence of the cyclopropyl and phenyl groups in ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate imparts unique chemical and biological properties, making it distinct from other carbamates. These structural features can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

ethyl N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-13(16)15-10-14(17,12-8-9-12)11-6-4-3-5-7-11/h3-7,12,17H,2,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICNZGUXMNVRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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